![molecular formula C18H21N3O2S B7642024 4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline](/img/structure/B7642024.png)

4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

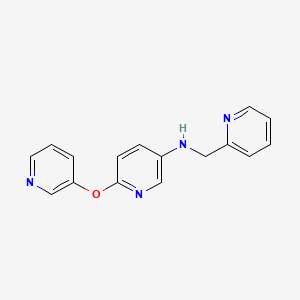

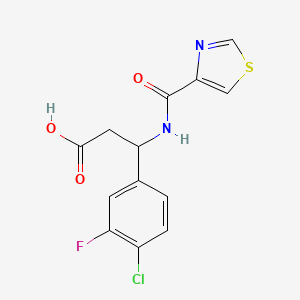

4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline, also known as PhIP, is a heterocyclic aromatic amine that is commonly found in cooked meat products. It is formed during the cooking process of meat, particularly when meat is cooked at high temperatures. PhIP has been shown to be a potent mutagen and carcinogen in various animal models, and it is considered a significant contributor to the development of colorectal, breast, and prostate cancer in humans.

Mechanism of Action

4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline is metabolized in the liver by cytochrome P450 enzymes to form N-hydroxy-4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline, which can then be further metabolized to form highly reactive intermediates that can bind to DNA and induce mutations. This compound-induced mutations are thought to be a result of the formation of DNA adducts, which can lead to errors in DNA replication and ultimately contribute to the development of cancer.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. This compound has also been shown to alter gene expression and disrupt cellular signaling pathways. In animal models, this compound exposure has been associated with changes in body weight, liver function, and immune function.

Advantages and Limitations for Lab Experiments

4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline is a useful tool for studying the mechanisms of carcinogenesis and mutagenesis. It is a potent mutagen and carcinogen, and it can be used to induce tumors in animal models. However, there are limitations to using this compound in lab experiments. It is a highly reactive compound that can bind to DNA and other cellular components, making it difficult to study its effects on specific cellular processes. Additionally, the formation of this compound in cooked meat products can vary widely, making it difficult to control the dose and exposure in lab experiments.

Future Directions

There are several future directions for research on 4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline. One area of interest is the development of methods to reduce the formation of this compound in cooked meat products. This could involve changes in cooking methods or the use of additives to reduce the formation of this compound. Another area of interest is the development of methods to detect this compound and other heterocyclic aromatic amines in food products. This could help to identify sources of exposure and inform public health policies. Finally, further research is needed to understand the mechanisms of this compound-induced carcinogenesis and mutagenesis, and to develop strategies to prevent or mitigate its effects.

Synthesis Methods

4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline can be synthesized through several methods, including the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine with 1-bromo-2-methylpropane in the presence of a base. Another method involves the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine with 2-bromo-1-methylpropane in the presence of a base and a sulfonating agent.

Scientific Research Applications

4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce tumors in various animal models, including rats, mice, and monkeys. In humans, this compound has been linked to an increased risk of colorectal, breast, and prostate cancer. This compound is also used as a model compound to study the metabolism and bioactivation of heterocyclic aromatic amines in the body.

properties

IUPAC Name |

4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-5-4-10-21-11-17(20-18(13)21)15-6-8-16(9-7-15)19-14(2)12-24(3,22)23/h4-11,14,19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNAAUHGJMMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(C)CS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641950.png)

![N-[1-(4-methylsulfinylphenyl)ethyl]-1-(oxolan-2-ylmethyl)pyrazol-4-amine](/img/structure/B7641964.png)

![3-[Cyclopropyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7641968.png)

![1-methyl-N-[2-(2-methylpropyl)pyrazol-3-yl]piperidin-4-amine](/img/structure/B7641976.png)

![1-[1-(4,5-Dimethylfuran-2-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641979.png)

![3-[Cyclobutanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7641987.png)

![2-Cyclopropyl-2-[(2-methyl-3-phenylpropanoyl)amino]propanoic acid](/img/structure/B7642002.png)

![1-[(3-Methyl-3-phenylbutanoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7642010.png)

![3-[(5-chloro-1H-indole-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642012.png)

![2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B7642028.png)

![6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one](/img/structure/B7642036.png)

![3-[Cyclopropyl-[1-(2,4-difluorophenyl)pyrazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642039.png)